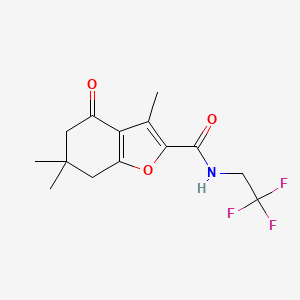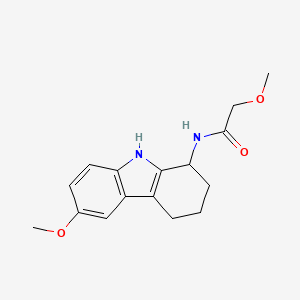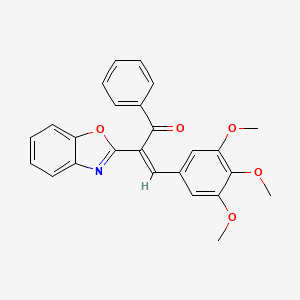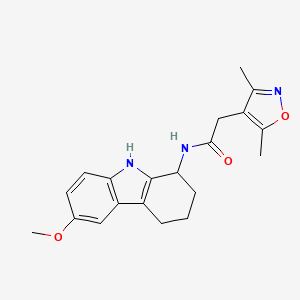
1-(2-methoxyethyl)-4,6-dimethyl-N-(1-methyl-1H-indol-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methoxyethyl)-4,6-dimethyl-N-(1-methyl-1H-indol-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research
Preparation Methods
The synthesis of 1-(2-methoxyethyl)-4,6-dimethyl-N-(1-methyl-1H-indol-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:
Formation of the Pyridine Ring: The pyridine ring is typically synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Indole Moiety: The indole group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Functional Group Modifications: The methoxyethyl and dimethyl groups are added through alkylation reactions, using reagents like methyl iodide or dimethyl sulfate.
Final Assembly: The final step involves the formation of the carboxamide linkage, typically achieved through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-(2-methoxyethyl)-4,6-dimethyl-N-(1-methyl-1H-indol-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, using agents like lithium aluminum hydride or sodium borohydride, can convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, using nucleophiles such as thiols or amines.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
1-(2-methoxyethyl)-4,6-dimethyl-N-(1-methyl-1H-indol-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-4,6-dimethyl-N-(1-methyl-1H-indol-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of enzymes such as diacylglycerol kinase alpha (DGKα) and diacylglycerol kinase zeta (DGKζ), which play crucial roles in cellular signaling and metabolism. By inhibiting these enzymes, the compound can modulate immune responses and exhibit antitumor activity .
Comparison with Similar Compounds
1-(2-methoxyethyl)-4,6-dimethyl-N-(1-methyl-1H-indol-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:
Substituted Naphthyridinones: These compounds also exhibit T cell activation and antitumor properties but differ in their structural features and specific enzyme targets.
Indole Derivatives: Compounds containing the indole moiety are known for their diverse biological activities, including antimicrobial and anticancer effects. The unique combination of the indole and pyridine rings in this compound contributes to its distinct properties.
Properties
Molecular Formula |
C20H23N3O3 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-4,6-dimethyl-N-(1-methylindol-4-yl)-2-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C20H23N3O3/c1-13-12-14(2)23(10-11-26-4)20(25)18(13)19(24)21-16-6-5-7-17-15(16)8-9-22(17)3/h5-9,12H,10-11H2,1-4H3,(H,21,24) |
InChI Key |
YRPQPBJLUPOPGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(=O)NC2=C3C=CN(C3=CC=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[benzyl(methyl)amino]methyl}-7,8-dimethoxyphthalazin-1(2H)-one](/img/structure/B12163496.png)
![2-[2-(2,4,6-Trichlorophenyl)hydrazin-1-ylidene]cyclohexane-1,3-dione](/img/structure/B12163497.png)


![1-(4-ethoxyphenyl)-7,8-dimethyl-3-(3-morpholin-4-ylpropyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12163506.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12163523.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12163527.png)
![(5Z)-3-butyl-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12163532.png)
![(2Z)-2-(1,3-benzoxazol-2-yl)-3-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B12163538.png)

![N-[3-(6-phenylthiopheno[3,2-e]pyrimidin-4-yloxy)phenyl]acetamide](/img/structure/B12163552.png)
